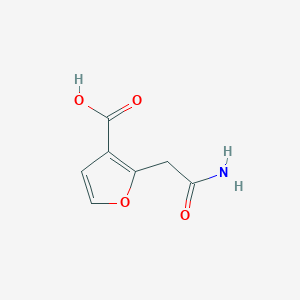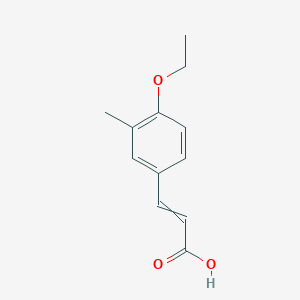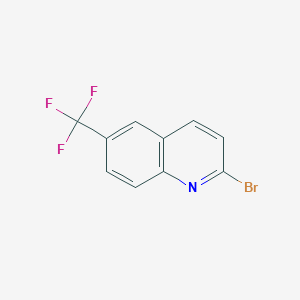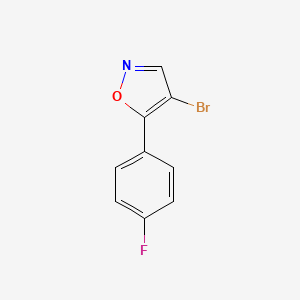![molecular formula C57H34 B1381228 9,9-Bis[4-(pirenil)fenil]-9H-fluoreno CAS No. 1174006-47-3](/img/structure/B1381228.png)
9,9-Bis[4-(pirenil)fenil]-9H-fluoreno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene is a complex organic compound with the molecular formula C57H34. It is known for its unique structure, which includes two pyrenyl groups attached to a fluorene core. This compound is often used in organic electronics and photonics due to its excellent photophysical properties .
Aplicaciones Científicas De Investigación
9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
Target of Action
It’s known that this compound is a fluorene derivative used in light emitting devices .
Mode of Action
It’s known that the compound is involved in the synthesis of materials with high thermal stability and good optical properties
Biochemical Pathways
It’s known that the compound is produced from the condensation reaction of aldehydes (or ketones) and phenol
Result of Action
It’s known that the compound is used in the production of materials with high thermal stability and good optical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 9,9-dibromo-9H-fluorene reacts with 4-(pyren-1-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction is usually carried out in a solvent like toluene under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar organic synthesis techniques. The scalability of the Suzuki coupling reaction makes it a viable option for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-Bis[4-(phenyl)phenyl]-9H-fluorene
- 9,9-Bis[4-(naphthyl)phenyl]-9H-fluorene
- 9,9-Bis[4-(anthracenyl)phenyl]-9H-fluorene
Uniqueness
What sets 9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene apart from similar compounds is its enhanced photophysical properties, particularly its fluorescence. This makes it especially valuable in applications requiring high sensitivity and specificity .
Propiedades
IUPAC Name |
1-[4-[9-(4-pyren-1-ylphenyl)fluoren-9-yl]phenyl]pyrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H34/c1-3-13-51-47(11-1)48-12-2-4-14-52(48)57(51,43-27-19-35(20-28-43)45-31-23-41-17-15-37-7-5-9-39-25-33-49(45)55(41)53(37)39)44-29-21-36(22-30-44)46-32-24-42-18-16-38-8-6-10-40-26-34-50(46)56(42)54(38)40/h1-34H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLKCPQPGTUZBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=CC=C(C=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
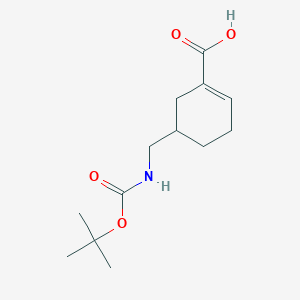
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)
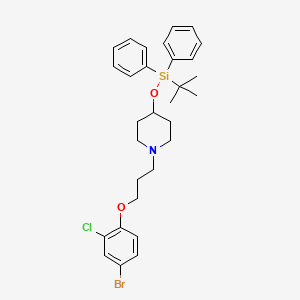
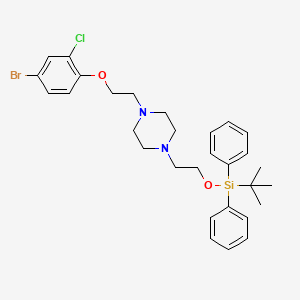
![7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1381155.png)

![3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1381159.png)
![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)
![tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381162.png)
![tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate](/img/structure/B1381163.png)
